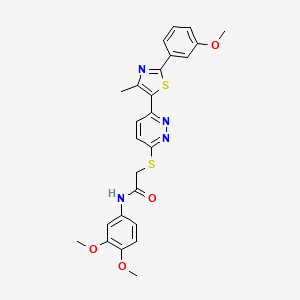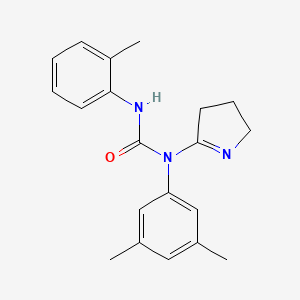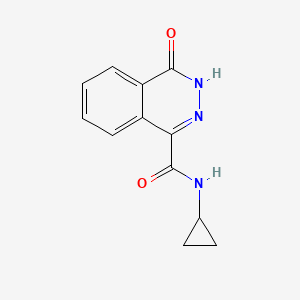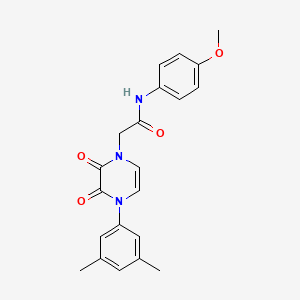
N-(3,4-dimethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals known for their intricate synthesis processes and potential biological activities. The design of such molecules often targets specific biological pathways or structures, with their synthesis involving multi-step chemical reactions to incorporate various functional groups and achieve the desired molecular architecture.
Synthesis Analysis
The synthesis of complex molecules like the one typically involves multi-step reactions, starting from simpler precursors. For example, the synthesis of similar compounds involves reactions such as cyclization, acylation, and alkylation, under specific conditions to achieve the target molecular structure. These processes are meticulously designed to ensure the introduction of functional groups at precise locations within the molecule (Shakir, Ali, & Hussain, 2017).
Aplicaciones Científicas De Investigación
Synthesis and PET Tracers
N-(3,4-dimethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is synthesized for potential application in molecular imaging. Specifically, carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives of this compound are prepared for use as PET tracers to image nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). The synthesis process involves O-[(11)C]methylation of precursors, yielding high radiochemical purity and specific activity, making these compounds promising agents for PET imaging in medical diagnostics (Gao, Wang, & Zheng, 2016).
Synthesis and Biological Evaluation
Synthesis of Heterocyclic Compounds
The chemical structure of N-(3,4-dimethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide serves as a precursor for synthesizing various heterocyclic compounds with potential anti-inflammatory and analgesic properties. The synthesis involves a series of reactions, leading to the formation of compounds that show significant activity as COX-1/COX-2 inhibitors. These compounds exhibit notable analgesic and anti-inflammatory effects, highlighting their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor and Antimicrobial Properties
Anticancer Activity
Analogues of N-(3,4-dimethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have been synthesized and evaluated for their anticancer properties. Compounds derived from this molecule show promising activity against cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Kumar et al., 2019).
Antimicrobial and Antioxidant Activities
Derivatives of N-(3,4-dimethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have also been synthesized and tested for their antimicrobial properties. These studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, as well as antioxidant properties, suggesting their potential use in various therapeutic applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c1-15-24(35-25(26-15)16-6-5-7-18(12-16)31-2)19-9-11-23(29-28-19)34-14-22(30)27-17-8-10-20(32-3)21(13-17)33-4/h5-13H,14H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYENIWUKHDBJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide](/img/structure/B2482052.png)



![N-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-YL]ethane-1,2-diamine](/img/structure/B2482057.png)

![N-[cyano(cyclohexyl)methyl]-4-(2,4-difluorophenyl)-4-oxobutanamide](/img/structure/B2482062.png)
![Thiazolo[4,5-b]pyridine,2-hydrazinyl-](/img/structure/B2482065.png)
![1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2482067.png)




